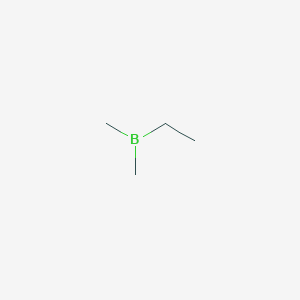

Borane, ethyldimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Borane, ethyldimethyl-, also known as Borane, ethyldimethyl-, is a useful research compound. Its molecular formula is C4H11B and its molecular weight is 69.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality Borane, ethyldimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Borane, ethyldimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reducing Agent:

DMAB is primarily utilized as a reducing agent in various organic reactions. It effectively reduces carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. The compound is also employed to convert Schiff bases to acetic acids and quinones to hydroquinones, showcasing its versatility in organic transformations .

Hydroboration Reactions:

In hydroboration reactions, DMAB facilitates the addition of boron across double bonds, leading to the formation of organoboranes. These intermediates can be further transformed into alcohols through oxidation processes. The hydroboration cascade mechanism has been particularly noted for its efficiency in generating boron-containing polymers from cyclic dienes .

Material Science

Electroless Deposition:

DMAB plays a significant role in the electroless deposition of metals and alloys. It serves as a reducing agent that allows for the deposition of metals on non-conducting substrates, making it valuable in electronics and semiconductor manufacturing .

Polymerization Initiator:

Recent studies have highlighted the use of DMAB derivatives as co-initiators in free radical polymerization processes. The stability of NHC-boranes (N-heterocyclic carbenes complexed with boron) enhances their compatibility with air and water, making them suitable for practical applications in polymer synthesis .

Case Study 1: Hydroboration Cascade Mechanism

A study demonstrated that DMAB could facilitate dihydroboration of cyclic dienes, producing new boron-containing polymeric materials. The research utilized 11B NMR spectroscopy to characterize the resulting products, confirming the formation of complex boron networks through quantitative dihydroboration .

Case Study 2: Electroless Metal Deposition

In an investigation into electroless deposition techniques, DMAB was shown to reduce metal ions effectively, allowing for uniform metal coatings on various substrates. This application is crucial for the development of advanced electronic components .

Safety and Toxicological Considerations

While DMAB is widely used in various applications, it has been identified as a potential contact sensitizer and systemic toxicant. Studies are ongoing to assess its dermal absorption and toxicity profiles . Researchers emphasize the importance of handling this compound with care due to its chemical properties.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Reducing agent for carbonyl compounds |

| Hydroboration reactions | |

| Material Science | Electroless deposition of metals |

| Co-initiator in polymerization | |

| Safety and Toxicology | Potential sensitizer; ongoing toxicity studies |

Eigenschaften

CAS-Nummer |

1113-22-0 |

|---|---|

Molekularformel |

C4H11B |

Molekulargewicht |

69.94 g/mol |

IUPAC-Name |

ethyl(dimethyl)borane |

InChI |

InChI=1S/C4H11B/c1-4-5(2)3/h4H2,1-3H3 |

InChI-Schlüssel |

QOROTCSPKMPOQB-UHFFFAOYSA-N |

SMILES |

B(C)(C)CC |

Kanonische SMILES |

B(C)(C)CC |

Synonyme |

Ethyldimethylborane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.